molecular formula C17H14 B14675978 2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene CAS No. 38287-45-5

2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene

Cat. No.: B14675978
CAS No.: 38287-45-5
M. Wt: 218.29 g/mol
InChI Key: DGHIDQCLDWAGNW-UHFFFAOYSA-N
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Description

2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene is an organic compound that features a unique structure combining a cycloheptatriene ring with a naphthalene moiety

Preparation Methods

The synthesis of 2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene can be achieved through several synthetic routes. One common method involves the reaction of cycloheptatriene with naphthalene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation or photochemical reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur, especially on the naphthalene ring, using reagents such as bromine or nitric acid. These reactions lead to the formation of halogenated or nitrated products.

Scientific Research Applications

2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its conjugated system allows it to participate in electron transfer reactions, making it useful in redox processes.

Comparison with Similar Compounds

2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene can be compared to similar compounds such as tropone and tropolone. These compounds share the cycloheptatriene ring but differ in their functional groups and overall reactivity. Tropone, for example, has a ketone group, while tropolone has an additional hydroxyl group. The presence of the naphthalene moiety in this compound adds to its uniqueness and expands its range of applications.

Properties

CAS No.

38287-45-5

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

2-cyclohepta-2,4,6-trien-1-ylnaphthalene

InChI

InChI=1S/C17H14/c1-2-4-8-14(7-3-1)17-12-11-15-9-5-6-10-16(15)13-17/h1-14H

InChI Key

DGHIDQCLDWAGNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(C=C1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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